![molecular formula C9H12ClF2NO B1457989 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride CAS No. 1864057-94-2](/img/structure/B1457989.png)
3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride
Overview
Description
Scientific Research Applications
Advanced Oxidation Processes for Degradation
Advanced Oxidation Processes (AOPs) have been identified as effective methods for the mineralization and degradation of nitrogen-containing compounds, which are persistent against conventional degradation processes. AOPs are particularly relevant for the treatment of compounds similar to 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride, which may have applications in industries such as textiles, agriculture, and chemicals. These processes are highly efficient in breaking down recalcitrant compounds, making them invaluable in improving the overall efficacy of treatment schemes for hazardous substances (Bhat & Gogate, 2021).
Sorbent Technologies for Contaminant Removal
Amine-functionalized sorbents have shown promise for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting the potential for similar applications in treating compounds related to this compound. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology. This suggests the versatility of amine-functionalized materials in capturing and removing a wide range of contaminants, including those structurally similar to this compound, from aquatic environments (Ateia et al., 2019).
Bio-inspired Adhesives for Biomedical Applications
Research into bio-inspired adhesives has explored the potential of catechol-conjugated polymers, like chitosan-catechol, which share similarities in functional groups with this compound. These materials mimic the wet-resistant adhesion of mussel proteins and are promising for various biomedical applications, including wound healing and tissue sealing. The conjugation of catechol onto polymers like chitosan enhances solubility and adhesive properties, demonstrating the potential for developing new materials based on the functional groups present in this compound (Ryu et al., 2015).
Safety and Hazards
properties
IUPAC Name |
3-(3,4-difluorophenoxy)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-8-3-2-7(6-9(8)11)13-5-1-4-12;/h2-3,6H,1,4-5,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHKJEVQJTUUIKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCCN)F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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